A Technical Guide to Morpholine-Derived Alkylamines: Analysis of 4-((2-Aminoethoxy)ethyl)morpholine and a Detailed Profile of the Versatile Building Block 4-(2-Aminoethyl)morpholine
A Technical Guide to Morpholine-Derived Alkylamines: Analysis of 4-((2-Aminoethoxy)ethyl)morpholine and a Detailed Profile of the Versatile Building Block 4-(2-Aminoethyl)morpholine
Abstract The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, including solubility and blood-brain barrier permeability.[1] This guide provides a detailed analysis of the chemical structure and identity of 4-((2-Aminoethoxy)ethyl)morpholine. It also addresses a common point of confusion with its structurally related and more widely utilized analog, 4-(2-Aminoethyl)morpholine. Due to its extensive application and documentation as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals, this guide will focus primarily on the technical profile of 4-(2-Aminoethyl)morpholine, offering in-depth information for researchers, chemists, and professionals in drug development.
Chemical Identification and Structural Elucidation
A precise understanding of molecular structure is fundamental to all chemical research and development. In the case of morpholine derivatives, subtle structural differences can lead to significant changes in reactivity and application. This section clarifies the identities of two distinct but related compounds.
The compound specified, 4-((2-Aminoethoxy)ethyl)morpholine, is correctly identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-(2-morpholin-4-ylethoxy)ethanamine .[2] It is registered under CAS Number 20207-13-0.[2][3][4]
It is frequently confused with the more common reagent, 4-(2-Aminoethyl)morpholine (CAS Number 2038-03-1), which has a more direct linkage between the morpholine ring and the aminoethyl group.[5][6][7] The structural and identifying differences are summarized below.
Comparative Physicochemical Properties
| Feature | 4-((2-Aminoethoxy)ethyl)morpholine | 4-(2-Aminoethyl)morpholine |
| IUPAC Name | 2-(2-morpholin-4-ylethoxy)ethanamine[2] | 2-(morpholin-4-yl)ethan-1-amine[8] |
| Synonyms | 2-(2-Morpholinoethoxy)ethanamine[2][9] | N-2-Aminoethylmorpholine, 4-Morpholineethanamine[5][6] |
| CAS Number | 20207-13-0[2][3][4] | 2038-03-1[5][6][10] |
| Molecular Formula | C₈H₁₈N₂O₂[2][3] | C₆H₁₄N₂O[6][7][8] |
| Molecular Weight | 174.24 g/mol [2] | 130.19 g/mol [6] |
| Appearance | Not specified | Colorless to yellow liquid or solid[6][8] |
| Melting Point | Not specified | 23 - 25 °C[6] |
| Density | Not specified | 0.99 g/cm³[6] |
Molecular Structures
The key structural difference is the presence of an ether linkage in 4-((2-Aminoethoxy)ethyl)morpholine, which elongates the chain connecting the two nitrogen atoms.
Caption: Comparative molecular structures.
Synthesis and Chemical Reactivity of 4-(2-Aminoethyl)morpholine
As a bifunctional molecule, 4-(2-Aminoethyl)morpholine serves as a highly versatile building block in organic synthesis.[11] The primary amine provides a nucleophilic site for reactions such as acylation, alkylation, and sulfonylation, while the tertiary amine within the morpholine ring influences the compound's basicity and solubility.[11]
The morpholine moiety itself is a privileged structure in medicinal chemistry. Its inclusion in a molecule can enhance metabolic stability, improve aqueous solubility, and favorably modulate pKa, properties that are critical for optimizing pharmacokinetic profiles.[1]
Role as a Synthetic Intermediate: Synthesis of Sulfonamide Derivatives
A common application demonstrating the utility of 4-(2-Aminoethyl)morpholine is its use as a starting material for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[12]
Caption: Synthesis workflow from 4-(2-Aminoethyl)morpholine.
Experimental Protocol: General Method for Synthesis of 4-(2-(arylsulfamoyl)ethyl)morpholine
This protocol is adapted from a documented procedure for the synthesis of sulfonamide derivatives from 4-(2-Aminoethyl)morpholine.[12]
Causality: The reaction is a nucleophilic attack of the primary amine of 4-(2-Aminoethyl)morpholine on the electrophilic sulfur atom of the arylsulfonyl chloride. A base (10% Na₂CO₃) is used to neutralize the HCl byproduct generated during the reaction, maintaining a suitable pH to drive the reaction forward and prevent protonation of the starting amine.
-
Preparation: Dissolve 4-(2-Aminoethyl)morpholine (1, 0.018 mol) in 16 mL of distilled water within a 100 mL beaker.
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Reaction Initiation: While stirring, add the corresponding arylsulfonyl chloride (2a-d, 0.018 mol) to the solution.
-
pH Control: Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of a 10% aqueous solution of Na₂CO₃.
-
Reaction Monitoring: Continue stirring the mixture at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, acidify the reaction mixture with dilute HCl. This will cause the sulfonamide product to precipitate out of the aqueous solution.
-
Isolation: Collect the solid precipitate by filtration.
-
Purification: Wash the collected solid with cold distilled water to remove any remaining salts and impurities. The product can be further purified by recrystallization from a suitable solvent if necessary.
Applications in Research and Development
The unique structural features of 4-(2-Aminoethyl)morpholine make it a valuable component in diverse fields, from drug discovery to materials science.
Caption: Key application areas of 4-(2-Aminoethyl)morpholine.
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Pharmaceutical Development: This compound is a key starting material for synthesizing various pharmaceuticals.[6] Its ability to potentially cross the blood-brain barrier makes it an attractive scaffold for drugs targeting neurological disorders.[1][6] It is used in the synthesis of novel antibacterial agents and potential ROS1 kinase inhibitors.[13]
-
Agrochemicals: It is incorporated into the formulation of pesticides and herbicides, contributing to crop protection.[6]
-
Corrosion Inhibition: The molecule is effective in developing corrosion inhibitors, protecting metals in industrial settings and extending equipment lifespan.[6]
-
Polymer Chemistry: It functions as a curing agent in epoxy resins, enhancing the mechanical properties and thermal stability of the resulting polymers.[6]
Safety, Toxicology, and Handling
Proper handling of 4-(2-Aminoethyl)morpholine is critical due to its hazardous properties. It is classified as a corrosive material that can cause severe skin burns and eye damage. It is also toxic if it comes into contact with skin and harmful if swallowed.[5][14][15]
Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H311 | Toxic in contact with skin.[15] |
| H314 | Causes severe skin burns and eye damage.[15] | |
| H302 | Harmful if swallowed.[5][14] | |
| H335 | May cause respiratory irritation.[4][14] | |
| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[10][15] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][10][16] | |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[15][16] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |
Safe Handling and First Aid Protocol
Self-Validation: Adherence to this protocol ensures minimal exposure and provides a clear, immediate response plan to mitigate harm in case of accidental contact, thereby creating a self-validating system of safety.
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[5][14] Facilities must be equipped with an emergency eyewash station and safety shower.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[5][16]
-
Handling: Avoid all personal contact.[10] Do not eat, drink, or smoke in the handling area.[14][16] Wash hands thoroughly after handling.[5][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[5][16] Keep away from incompatible substances such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][14][16]
-
First Aid - Skin Contact: Immediately flush skin with copious amounts of running water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[5][16]
-
First Aid - Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][16]
-
First Aid - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][16]
-
First Aid - Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][14][16]
Toxicological Data
-
Acute Toxicity: LD50 Oral (Rat) - 1,850 mg/kg.[16]
Conclusion
While 4-((2-Aminoethoxy)ethyl)morpholine and 4-(2-Aminoethyl)morpholine are distinct chemical entities, it is the latter that has emerged as a compound of significant interest to the scientific community. Its bifunctional nature, combining the advantageous properties of the morpholine ring with the reactivity of a primary amine, makes it an invaluable tool in synthetic chemistry. From creating new therapeutics for CNS disorders to developing advanced polymers and corrosion inhibitors, the applications of 4-(2-Aminoethyl)morpholine are both broad and impactful. As research continues, the demand for versatile and powerful building blocks like morpholine and its derivatives is set to grow, paving the way for future innovations in medicine and materials science.[17]
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